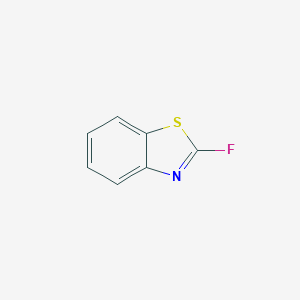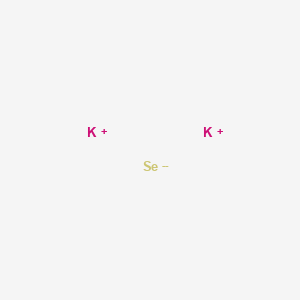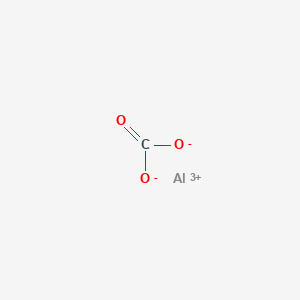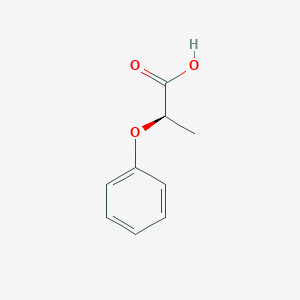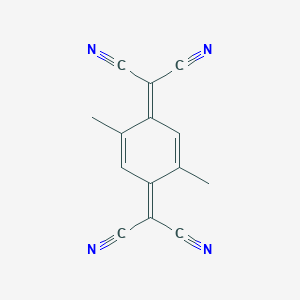
2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives of tetracyanoquinodimethane, such as 2,5-difluoro-7,7,8,8-tetracyanoquinodimethane, has been documented, showcasing methods to produce these compounds efficiently. A notable synthesis involves a three-step sequence, yielding the compound with promising properties for organic semiconductor applications (Liu & Topczewski, 2020).
Molecular Structure Analysis
Studies on the molecular structure of charge-transfer complexes involving tetracyanoquinodimethane derivatives reveal intricate details about their crystalline arrangement. For instance, the molecular structure of a charge-transfer complex between α,α′-dimethylquaterthiophene and a tetrafluoro derivative of tetracyanoquinodimethane demonstrated alternate mixed columns of donor and acceptor molecules, indicative of weak charge-transfer interactions (Hotta & Kobayashi, 1994).
Chemical Reactions and Properties
The redox and acid-base chemistry of tetracyanoquinodimethane and its derivatives in various solvents have been explored to understand their chemical behavior. Studies have shown that these compounds undergo reversible electron processes and interact with acids in complex manners, leading to the formation of various protonated and deprotonated species (Le et al., 2012).
Physical Properties Analysis
Physical measurements and analyses of tetracyanoquinodimethane compounds, such as the 5,10-dimethyl-5,10-dihydrophenazine–tetracyanoquinodimethane complex, contribute to our understanding of their ionic nature and behavior at room temperature. These insights are crucial for applications in materials science and electronics (Fujita & Matsunaga, 1980).
Chemical Properties Analysis
The addition, substitution, and complex formation reactions of tetracyanoquinodimethane highlight its role as one of the strongest organic π acids known. The extensive review of its properties, including spectroscopic, electrical, and magnetic characteristics, provides a thorough understanding of its chemical nature and its interactions with various electron donors (Bespalov & Titov, 1975).
Applications De Recherche Scientifique
Dimerization and Electron Acceptance : Boyd and Phillips (1965) studied the reversible dimerization of the anion radical of 7,7,8,8-tetracyanoquinodimethane in aqueous solutions, which is fundamental in understanding its electron acceptance capabilities (Boyd & Phillips, 1965).
Ionic Properties : Fujita and Matsunaga (1980) explored the largely ionic nature at room temperature of a compound involving 5,10-dimethyl-5,10-dihydrophenazine and tetracyanoquinodimethane (Fujita & Matsunaga, 1980).
Charge-Transfer Complexes : Takimiya et al. (1991) synthesized dimethyl and tetramethyl derivatives of a series of compounds, demonstrating enhanced donor strength and solubility, and their ability to form charge-transfer complexes with various electron acceptors, including 2,5-dimethyl-7,7,8,8-tetracyanoquinodimethane (Takimiya et al., 1991).
Electron Photodetachment Spectroscopy : Brinkman et al. (1994) observed bound excited electronic states in anions of 2,5-dimethyl-7,7,8,8-tetracyanoquinodimethane using electron photodetachment spectroscopy, important for understanding its electronic state and potential applications in materials science (Brinkman et al., 1994).
Redox and Acid-Base Chemistry : Le et al. (2012) provided insights into the redox and acid-base chemistry of 7,7,8,8-tetracyanoquinodimethane and its derivatives, including the dimethyl variant, in different solvent environments (Le et al., 2012).
Novel Electron Acceptor Synthesis : Iwatsuki et al. (1993) synthesized a novel electron acceptor involving a derivative of 2,5-dimethyl-7,7,8,8-tetracyanoquinodimethane, indicating its high potential in electronic applications (Iwatsuki et al., 1993).
Safety And Hazards
The compound is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(dicyanomethylidene)-2,5-dimethylcyclohexa-2,5-dien-1-ylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4/c1-9-3-14(12(7-17)8-18)10(2)4-13(9)11(5-15)6-16/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJXWQJAMNCPII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C(=CC1=C(C#N)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346877 | |
| Record name | 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane | |
CAS RN |
1487-82-7 | |
| Record name | 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



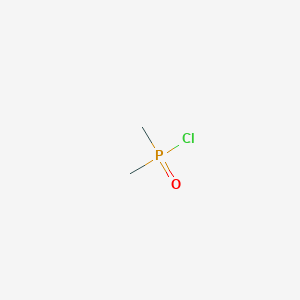
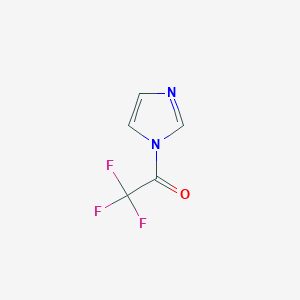
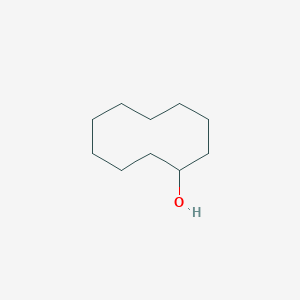
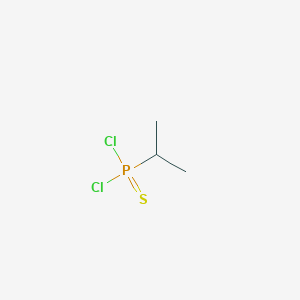
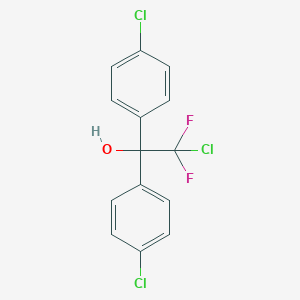

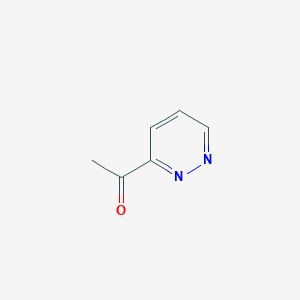
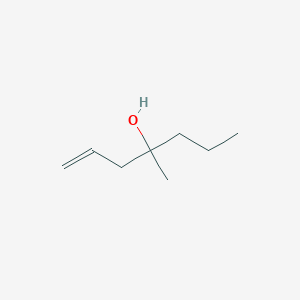
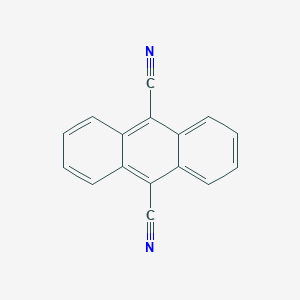
![(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B74267.png)
